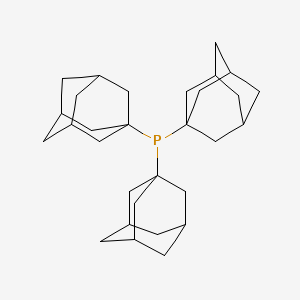

Tris(1-adamantyl)phosphine

描述

Tris(1-adamantyl)phosphine is a unique organophosphorus compound characterized by the presence of three adamantyl groups attached to a central phosphorus atom. This compound is known for its exceptional electron-releasing properties, surpassing those of most alkylphosphines. The adamantyl groups contribute to the compound’s stability and polarizability, making it a valuable ligand in various catalytic processes .

作用机制

Target of Action

Tris(1-adamantyl)phosphine, also known as P(Ad)3, is primarily used as a ligand in transition-metal catalysis . Its primary targets are metal complexes, particularly palladium .

Mode of Action

P(Ad)3 exhibits an exceptional electron-releasing character that surpasses most alkylphosphines . This property enables it to form strong coordination bonds with metal complexes, accelerating certain elementary reactions while disfavoring others . The phosphine geometry and overall size of P(Ad)3 are more compact than anticipated, which may occur as a result of dispersion forces .

Biochemical Pathways

P(Ad)3 is primarily involved in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions . The strong electron-releasing character of P(Ad)3 can accelerate oxidative addition reactions while disfavoring others such as reductive elimination and migratory insertion .

Pharmacokinetics

It is known that p(ad)3 is a crystalline solid that is air-sensitive . It is also known for its chemical stability .

Result of Action

The use of P(Ad)3 as a ligand in transition-metal catalysis has demonstrated exceptional catalytic effects . For example, it has been used successfully in Suzuki-Miyaura cross-coupling reactions .

Action Environment

The action of P(Ad)3 is influenced by environmental factors. It is air-sensitive and should be stored under dry inert gas, protected from direct sunlight in a dry, cool, and well-ventilated area . It is also important to avoid contact with oxidizing agents to prevent dangerous reactions .

准备方法

The synthesis of tris(1-adamantyl)phosphine typically involves the reaction of 1-adamantylmagnesium bromide with a halophosphine. This process follows an SN2-type mechanism, where the nucleophilic 1-adamantylmagnesium bromide attacks the electrophilic phosphorus center of the halophosphine, resulting in the formation of this compound . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.

Industrial production methods for this compound are not extensively documented, but the scalability of the SN2 reaction suggests that it can be adapted for larger-scale synthesis with appropriate modifications to reaction conditions and purification processes .

化学反应分析

Tris(1-adamantyl)phosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides, typically using oxidizing agents such as hydrogen peroxide or molecular oxygen.

Substitution: this compound can participate in substitution reactions, where one or more adamantyl groups are replaced by other substituents. This is often achieved using halogenating agents or other electrophiles.

Coordination: The compound acts as a ligand in coordination chemistry, forming complexes with transition metals such as palladium.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, halogenating agents, and transition metal catalysts. The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .

科学研究应用

Tris(1-adamantyl)phosphine has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in various catalytic processes, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Biology: The compound’s stability and unique properties make it a valuable tool in the study of biological systems, particularly in the development of new catalysts for biochemical reactions.

Medicine: While direct applications in medicine are limited, the compound’s role in catalysis can contribute to the synthesis of pharmaceutical intermediates and active ingredients.

Industry: This compound is used in the production of fine chemicals and materials, particularly in processes requiring highly efficient and stable catalysts

相似化合物的比较

Tris(1-adamantyl)phosphine is unique among alkylphosphines due to its exceptional electron-releasing properties and stability. Similar compounds include:

Tri-tert-butylphosphine: Another alkylphosphine with strong electron-releasing properties, but less stable than this compound.

Di-1-adamantylphosphine: A related compound with two adamantyl groups, offering similar but less pronounced properties compared to this compound.

N-heterocyclic carbenes: These compounds also exhibit strong electron-releasing properties and are used in similar catalytic applications, but differ in their structural and electronic characteristics.

The uniqueness of this compound lies in its combination of high electron-releasing ability, stability, and polarizability, which together enhance its performance in catalytic processes .

属性

IUPAC Name |

tris(1-adamantyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45P/c1-19-2-21-3-20(1)11-28(10-19,12-21)31(29-13-22-4-23(14-29)6-24(5-22)15-29)30-16-25-7-26(17-30)9-27(8-25)18-30/h19-27H,1-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQJSZUDBXOSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897665-73-5 | |

| Record name | Tris(1-adamantyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Tris(1-adamantyl)phosphine (PAd3) stand out from other alkylphosphines?

A: PAd3 distinguishes itself through its exceptional electron-releasing character, surpassing other alkylphosphines and even rivaling N-heterocyclic carbenes (NHCs). This unique property is attributed to the polarizability of its three large adamantyl groups. [] In addition to its strong electron-donating ability, PAd3 exhibits remarkable stability, resisting cyclometallation or P−C bond scission. [, ] These characteristics, coupled with its compact structure, contribute to the superior catalytic performance of Pd-PAd3 complexes in reactions like Suzuki-Miyaura couplings. []

Q2: How does PAd3 interact with palladium to facilitate catalytic activity?

A: PAd3 acts as a strong electron-donating ligand, coordinating to palladium centers and forming highly active Pd(0) complexes. [, ] This interaction enhances the electron density at the palladium center, facilitating oxidative addition steps and accelerating catalytic cycles. [] The bulky adamantyl groups also provide steric protection, improving catalyst stability and enabling reactions with challenging substrates. [, ]

Q3: What types of reactions are effectively catalyzed by Pd-PAd3 complexes?

A: Pd-PAd3 complexes demonstrate exceptional catalytic activity in Suzuki-Miyaura cross-coupling reactions. [, ] They exhibit remarkable efficiency in coupling even challenging substrates like chloro(hetero)arenes, achieving high yields at low palladium loadings. [] Furthermore, PAd3 has proven effective in controlled polymerization reactions, enabling the synthesis of well-defined polymers with controlled molecular weights and end groups. [] Its application extends to gold catalysis, where Au-PAd3 complexes demonstrate activity in alkyne hydration reactions. []

Q4: Can you provide examples of PAd3's effectiveness in organic synthesis?

A: PAd3 has been successfully employed in synthesizing complex molecules, including those with potential pharmaceutical relevance. For instance, it facilitates the late-stage functionalization of commercial drugs and the synthesis of key precursors for Valsartan and Boscalid, highlighting its potential in medicinal chemistry. [] Furthermore, PAd3 enables the synthesis of indolizine derivatives containing eight-membered rings via gold-catalyzed hydroarylation of diynes, showcasing its versatility in constructing diverse heterocycles. []

Q5: What is the structural characterization of PAd3?

A: PAd3 is a homoleptic phosphine with the molecular formula C30H45P and a molecular weight of 436.64 g/mol. [] While detailed spectroscopic data is available in the literature, key features include its 31P NMR chemical shift and its characteristic signals in 1H and 13C NMR. [, ] The compound exists as a crystalline, air-stable solid, facilitating its handling and storage. []

Q6: Have there been computational studies on PAd3 and its catalytic activity?

A: Yes, computational studies have provided valuable insights into the unique properties of PAd3. Quantum chemical calculations have been employed to investigate its electronic and steric properties, confirming its exceptional electron-releasing ability and elucidating its influence on catalytic activity. [, ] This approach has also been successfully used in virtual ligand-assisted screening, leading to the identification of PAd3 as a highly chemoselective ligand for Suzuki-Miyaura coupling reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid](/img/structure/B2837322.png)

![7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate](/img/structure/B2837323.png)

![3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2837325.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide](/img/structure/B2837329.png)

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2837330.png)

![ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate](/img/structure/B2837332.png)

![ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2837334.png)

![4-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2837336.png)

![1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2837338.png)

![2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2837344.png)